

# Pyridazine-3-thiol: A Comprehensive Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: **Pyridazine-3-thiol**

Cat. No.: **B1598171**

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This guide provides an in-depth exploration of **Pyridazine-3-thiol** (CAS No: 28544-77-6), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its significant role as a pharmacophore in modern therapeutic design.

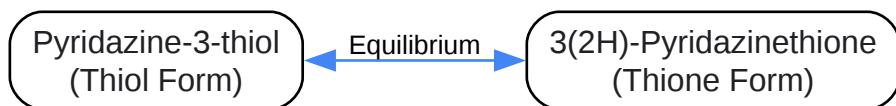
## Core Molecular Profile of Pyridazine-3-thiol

**Pyridazine-3-thiol** is a sulfur-containing derivative of pyridazine, an aromatic six-membered heterocycle with two adjacent nitrogen atoms. This unique arrangement of heteroatoms imparts distinct physicochemical properties that are highly valuable in medicinal chemistry.

Property	Value	Source(s)
CAS Number	28544-77-6	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	112.15 g/mol	<a href="#">[1]</a>
IUPAC Name	pyridazine-3-thiol	N/A
Synonyms	3-Mercaptopyridazine, 3(2H)-Pyridazinethione	N/A
Appearance	Typically a solid	N/A

## Thiol-Thione Tautomerism: A Key Structural Feature

A critical aspect of **Pyridazine-3-thiol**'s chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms. The equilibrium is influenced by the solvent and physical state, with the thione form, 3(2H)-pyridazinethione, generally being the predominant and more stable tautomer. This tautomerism is fundamental to its reactivity and interactions with biological targets.



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Caption: Thiol-Thione Tautomerism of **Pyridazine-3-thiol**.

## Synthesis of Pyridazine-3-thiol: A Practical Approach

The most common and practical laboratory synthesis of **Pyridazine-3-thiol** involves the nucleophilic substitution of a suitable leaving group, typically a halide, at the 3-position of the pyridazine ring with a sulfur nucleophile. The precursor of choice is often 3-chloropyridazine.

## Synthesis of the Precursor: 3-Chloropyridazine

3-Chloropyridazine can be efficiently prepared from the commercially available 3(2H)-pyridazinone by treatment with a chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ) [2].

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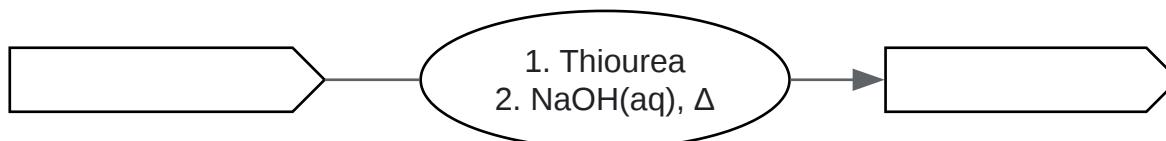
Caption: Synthesis of 3-Chloropyridazine.

Experimental Protocol: Synthesis of 3-Chloropyridazine[2]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3(2H)-pyridazinone (1.0 eq) with phosphorus oxychloride (3.0-5.0 eq).
- Heating: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
- Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-chloropyridazine.

## Conversion to Pyridazine-3-thiol

The final step involves the reaction of 3-chloropyridazine with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.



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Caption: Synthesis of **Pyridazine-3-thiol**.

Experimental Protocol: Synthesis of **Pyridazine-3-thiol**

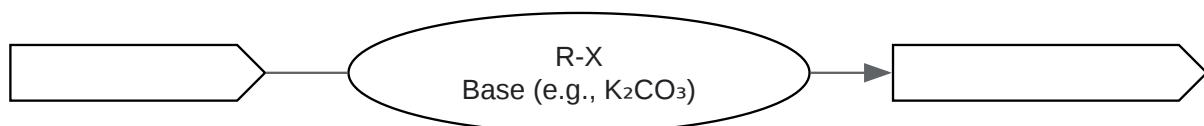
- **Thiouronium Salt Formation:** Dissolve 3-chloropyridazine (1.0 eq) and thiourea (1.1 eq) in a suitable solvent like ethanol. Reflux the mixture for 4-6 hours to form the isothiouronium salt intermediate.
- **Hydrolysis:** Cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.0-3.0 eq). Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the intermediate.
- **Acidification:** After cooling, carefully acidify the reaction mixture with an acid such as acetic acid or dilute HCl to a pH of approximately 5-6. This will precipitate the product.
- **Isolation:** Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain **Pyridazine-3-thiol**.

## Chemical Reactivity and Derivatization

The dual functionality of the pyridazine ring and the thiol group makes **Pyridazine-3-thiol** a versatile building block.

### S-Alkylation

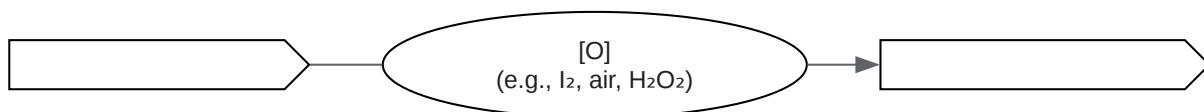
The thiol group is readily alkylated by various electrophiles, such as alkyl halides, in the presence of a base to form thioethers. This is a common strategy to introduce diverse side chains and modulate the compound's properties[3].

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Caption: S-Alkylation of **Pyridazine-3-thiol**.

## Oxidation to Disulfides

Under mild oxidizing conditions, **Pyridazine-3-thiol** can undergo oxidative coupling to form the corresponding disulfide. This reaction is often reversible, a property that can be exploited in certain biological contexts[4][5].



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Caption: Oxidation of **Pyridazine-3-thiol** to Disulfide.

## Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of **Pyridazine-3-thiol** and its derivatives.

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons on the pyridazine ring, typically in the range of $\delta$ 7.0-9.0 ppm. A broad singlet for the N-H proton of the thione tautomer, which is exchangeable with D <sub>2</sub> O.
<sup>13</sup> C NMR	Carbon signals for the pyridazine ring, with the carbon attached to the sulfur (C=S in the thione form) appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy	N-H stretching vibrations for the thione form (around 3100-3400 cm <sup>-1</sup> ). A strong C=S stretching band (around 1100-1250 cm <sup>-1</sup> ). C=N and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (112.15 m/z). Characteristic fragmentation patterns of the pyridazine ring.

## Applications in Drug Discovery and Development

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and several FDA-approved drugs[6]. The unique electronic properties of the pyridazine ring, including its high dipole moment and hydrogen bonding capacity, contribute to its favorable interactions with biological targets[6].

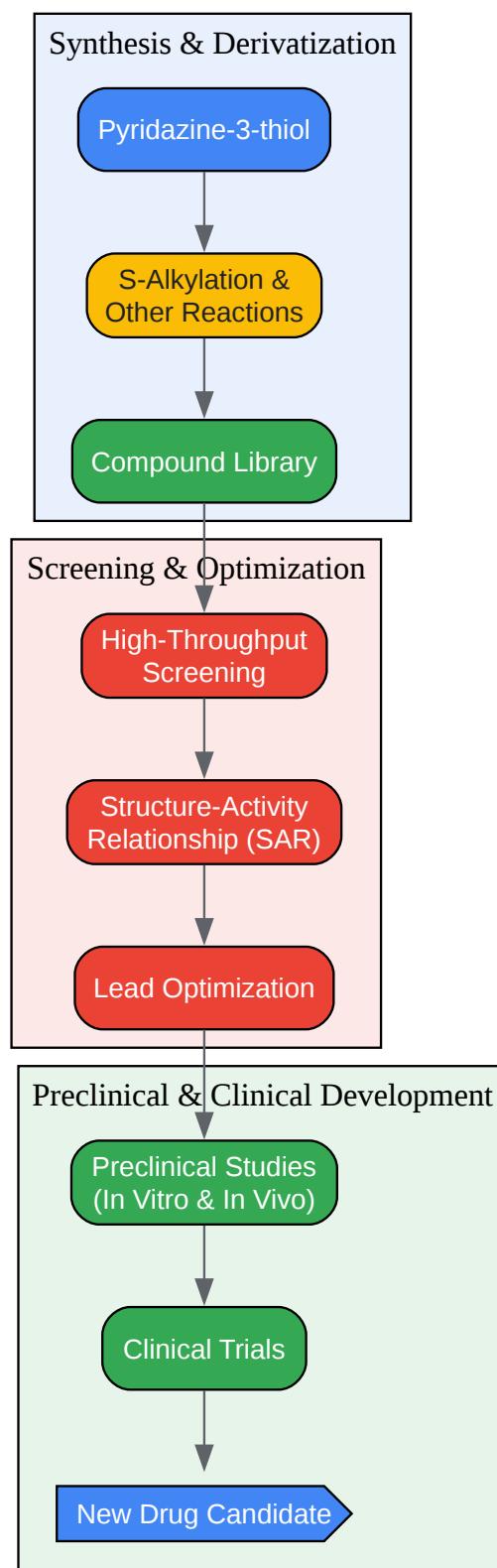
## Role as a Pharmacophore

**Pyridazine-3-thiol** serves as a key starting material for the synthesis of a wide array of derivatives with diverse pharmacological activities, including:

- **Anticancer Agents:** Many pyridazine derivatives have been investigated as inhibitors of various kinases, such as Mps1 and PIM kinases, which are crucial in cancer cell proliferation[7][8].

- Anti-inflammatory Agents: The pyridazine core is present in compounds that target inflammatory pathways[9].
- Cardiovascular Drugs: Pyridazinone derivatives, structurally related to the thione form of **Pyridazine-3-thiol**, have been developed as vasodilators and antihypertensive agents[10].
- Agrochemicals: The pyridazine moiety is also found in a number of herbicides and fungicides, highlighting its broad biological relevance[11].

## A Conceptual Workflow for Drug Discovery



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Caption: Conceptual workflow for utilizing **Pyridazine-3-thiol** in drug discovery.

## Conclusion

**Pyridazine-3-thiol** is a molecule of significant interest due to its versatile chemistry and its role as a precursor to a multitude of biologically active compounds. Its thiol-thione tautomerism and the reactivity of both the thiol group and the pyridazine ring provide a rich platform for chemical modification. For researchers in drug discovery and medicinal chemistry, a thorough understanding of the synthesis, properties, and reactivity of **Pyridazine-3-thiol** is essential for the rational design of novel therapeutics.

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